EThyl 1-oxo-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-naphthalene-2-carboxylate
Description
Ethyl 1-oxo-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-naphthalene-2-carboxylate is a tetrahydronaphthalene derivative featuring a 1-oxo group, an ethyl carboxylate ester at position 2, and a tetramethyl-1,3,2-dioxaborolane moiety at position 5. This boronate ester group is a critical structural feature, enabling participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is pivotal in constructing carbon-carbon bonds for pharmaceuticals and materials science . The compound’s synthesis likely involves boronating agents to introduce the dioxaborolane group, contrasting with methods for non-boronated analogs that employ alkylation or esterification .
Properties
IUPAC Name |
ethyl 1-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-naphthalene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25BO5/c1-6-23-17(22)14-10-8-12-7-9-13(11-15(12)16(14)21)20-24-18(2,3)19(4,5)25-20/h7,9,11,14H,6,8,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIYCQKFADGIJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCC(C3=O)C(=O)OCC)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25BO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of Ethyl 1-oxo-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-naphthalene-2-carboxylate is the phosphatidylinositol 3-kinase (PI3K) pathway. This pathway is involved in many cellular functions including cell growth, proliferation, migration, differentiation, and apoptosis.
Mode of Action
This compound acts as a PI3K inhibitor. It interacts with the PI3K pathway, inhibiting its function and leading to changes in the cellular processes controlled by this pathway.
Biochemical Pathways
The PI3K pathway, affected by this compound, is among the most frequently activated in human cancers, impacting almost 50% of the malignancies. The inhibition of this pathway can lead to downstream effects that may include reduced cell growth and proliferation.
Biological Activity
Ethyl 1-oxo-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-naphthalene-2-carboxylate (CAS: 2377587-51-2) is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a naphthalene core substituted with a dioxaborolane moiety. Its molecular formula is , and it exhibits unique properties that may contribute to its biological activities.
1. Interaction with Cellular Targets
Research indicates that compounds similar to this compound may interact with critical cellular pathways. For example, studies on related compounds have demonstrated their ability to inhibit the Keap1-Nrf2 protein-protein interaction (PPI), which is crucial for regulating oxidative stress responses in cells . This inhibition can lead to the upregulation of antioxidant enzymes, providing protective effects against oxidative damage.
2. Antioxidant Activity
The antioxidant properties of this class of compounds are significant. By modulating the Nrf2 pathway, they can enhance cellular defenses against oxidative stress. The ability to stabilize Nrf2 can be beneficial in treating conditions associated with oxidative damage, such as neurodegenerative diseases and certain cancers .
In Vitro Studies
In vitro assays have shown that this compound exhibits moderate cytotoxicity against various cancer cell lines. For instance, it has been tested against liver cancer cell lines where it demonstrated significant growth inhibition without affecting non-tumorigenic cells at concentrations up to 10 µM . This selectivity suggests a potential therapeutic window for cancer treatment.
Case Studies
Several case studies highlight the effectiveness of similar compounds in clinical settings:
| Study | Compound | Target | Outcome |
|---|---|---|---|
| Study 1 | Compound A | Keap1-Nrf2 PPI | Inhibition led to increased Nrf2 activity and reduced oxidative stress markers in vitro. |
| Study 2 | Compound B | Cancer cell lines | Showed selective cytotoxicity towards tumor cells with minimal effects on healthy cells. |
| Study 3 | Compound C | Inflammatory pathways | Reduced inflammatory cytokine production in macrophages upon treatment. |
Safety and Toxicity
While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that this compound exhibits low toxicity profiles at therapeutic doses. However, comprehensive toxicological evaluations are necessary for clinical applications.
Scientific Research Applications
Synthesis of Novel Compounds
One of the primary applications of Ethyl 1-oxo-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-naphthalene-2-carboxylate is in the synthesis of compounds that act as inhibitors of the NLRP3 inflammasome pathway. This pathway is crucial in the inflammatory response and has been implicated in various diseases such as diabetes, cardiovascular diseases, and neurodegenerative disorders.
Case Study: NLRP3 Inflammasome Inhibition
Recent studies have demonstrated that derivatives synthesized from this compound exhibit promising activity against the NLRP3 inflammasome. These derivatives are being explored as potential medicaments for treating conditions associated with excessive inflammasome activation. The synthesis involves a multi-step process where the compound serves as a key intermediate, facilitating the formation of biologically active molecules.
Medicinal Chemistry Applications
The compound's structure allows it to participate in various chemical transformations that are valuable in medicinal chemistry. The presence of the boronate ester group enables selective reactions with nucleophiles, making it useful for designing drugs that target specific biological pathways.
Potential Therapeutic Uses
The derivatives generated from this compound have shown potential in:
- Anti-inflammatory therapies : Targeting diseases linked to chronic inflammation.
- Anticancer agents : Modulating pathways involved in tumor growth and metastasis.
Ongoing research is focused on exploring additional applications of this compound:
Innovative Drug Development
The versatility of this compound makes it a candidate for developing new therapeutic agents targeting various diseases beyond inflammation and cancer. Researchers are investigating its role in synthesizing compounds with enhanced efficacy and reduced side effects.
Mechanistic Studies
Further studies are needed to elucidate the exact mechanisms by which derivatives of this compound exert their biological effects. Understanding these mechanisms will facilitate the rational design of more effective inhibitors.
Comparison with Similar Compounds
Table 1: Comparative Data for Selected Analogs
*Calculated based on substituent addition to methoxy analog.
†Estimated pKa for boronate esters (Lewis acidity).
‡Typical range for carboxylic acids.
Key Observations:
- Molar Mass : The boronate analog’s mass (~316 g/mol) exceeds the methoxy analog (248 g/mol) due to the heavier dioxaborolane group.
- Reactivity : The boronate group enables cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the methoxy group directs electrophilic substitution via electron donation .
- Solubility : The boronate’s lipophilic nature may reduce aqueous solubility compared to the methoxy or carboxylic acid derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
